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Compound Name: 4-(Morpholinosulfonyl)aniline

Cat. No.: B1193929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive guide to the analytical techniques for the

characterization of 4-(Morpholinosulfonyl)aniline. It includes detailed experimental protocols

for various analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy,

Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-

Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Quantitative data is summarized in structured tables for easy comparison. Additionally, this

guide presents potential signaling pathways associated with the biological activities of

sulfonamides, offering insights for drug development professionals.

Introduction
4-(Morpholinosulfonyl)aniline is a sulfonamide derivative of significant interest in medicinal

chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore in a

wide range of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and other

biological activities. Accurate and robust analytical characterization is crucial for quality control,

stability studies, and understanding the structure-activity relationship of this compound. This

application note provides detailed methodologies for the comprehensive characterization of 4-
(Morpholinosulfonyl)aniline.
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Physicochemical Properties
Property Value Reference

Molecular Formula C₁₀H₁₄N₂O₃S [1]

Molecular Weight 242.30 g/mol [1]

Melting Point 214-216 °C [1]

Appearance
White to off-white crystalline

solid

IUPAC Name
4-(morpholin-4-

ylsulfonyl)aniline
[1]

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-
(Morpholinosulfonyl)aniline. While specific experimental data for this exact compound is not

readily available in the public domain, the following tables provide predicted chemical shifts

based on the analysis of similar structures, such as aniline and other substituted sulfonamides.

[2][3][4]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.55 d, J ≈ 8.5 Hz 2H Ar-H (ortho to SO₂)

~6.70 d, J ≈ 8.5 Hz 2H Ar-H (ortho to NH₂)

~6.10 s 2H -NH₂

~3.65 t, J ≈ 4.5 Hz 4H -N(CH₂CH₂)₂O

~2.90 t, J ≈ 4.5 Hz 4H -N(CH₂CH₂)₂O

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
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Chemical Shift (δ, ppm) Assignment

~152.0 Ar-C-NH₂

~128.5 Ar-C (ortho to SO₂)

~127.0 Ar-C-SO₂

~113.0 Ar-C (ortho to NH₂)

~65.5 -N(CH₂CH₂)₂O

~45.0 -N(CH₂CH₂)₂O

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 10 mg of 4-(Morpholinosulfonyl)aniline in 0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition:

Acquire the spectrum at 25 °C.

Use a standard pulse sequence with a 90° pulse.

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

Acquire a larger number of scans due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the

residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound. Electron Ionization (EI) is a common technique for small molecules.

Table 3: Predicted Mass Spectrometry Data (EI)

m/z Interpretation

242 [M]⁺ (Molecular Ion)

156 [M - C₄H₈NO]⁺

106 [C₆H₄NH₂]⁺

92 [C₆H₄N]⁺

86 [C₄H₈NO]⁺

Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Use Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 50-300.

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose a

fragmentation pathway consistent with the observed spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on

their characteristic vibrational frequencies.
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Table 4: FT-IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Strong, Broad N-H stretching (amine)

3100-3000 Medium C-H stretching (aromatic)

2950-2850 Medium C-H stretching (aliphatic)

1620-1580 Strong
N-H bending (amine) & C=C

stretching (aromatic)

1350-1300 Strong
S=O asymmetric stretching

(sulfonamide)

1170-1140 Strong
S=O symmetric stretching

(sulfonamide)

1120-1080 Strong C-O-C stretching (morpholine)

950-900 Medium S-N stretching (sulfonamide)

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: Use a standard FT-IR spectrometer.

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: UV-Vis Spectral Data (in Methanol)
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λmax (nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Transition

~285 ~15,000 π → π

~240 ~10,000 n → π

Note: The exact values may vary depending on the solvent and concentration.

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of 4-(Morpholinosulfonyl)aniline in a

suitable UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is in the

range of 10⁻⁵ to 10⁻⁴ M.

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

Data Acquisition: Scan the wavelength range from 200 to 400 nm. Use the pure solvent as a

blank.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate

the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).[5][6]

Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of 4-
(Morpholinosulfonyl)aniline. A reversed-phase method is typically suitable for this compound.

Table 6: HPLC Method Parameters
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Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase
Acetonitrile:Water (e.g., 60:40 v/v) with 0.1%

formic acid

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 µL

Column Temperature 30 °C

Expected Retention Time
~4-6 minutes (highly dependent on exact

conditions)

Experimental Protocol: HPLC

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of

acetonitrile and water, and adding 0.1% formic acid. Degas the mobile phase before use.

Standard Solution Preparation: Prepare a stock solution of 4-(Morpholinosulfonyl)aniline
in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the

stock solution.

Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

Chromatographic Analysis:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the standard solutions and the sample solution.

Record the chromatograms and determine the retention time of the analyte.

Quantification: Construct a calibration curve by plotting the peak area of the standards

against their concentrations. Determine the concentration of the analyte in the sample by

interpolating its peak area on the calibration curve.
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Experimental Workflows and Signaling Pathways
General Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of 4-
(Morpholinosulfonyl)aniline.
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General workflow for synthesis and characterization.

Potential Signaling Pathways
Based on the known biological activities of sulfonamides, 4-(Morpholinosulfonyl)aniline may

exhibit anti-inflammatory and antimicrobial effects. The following diagrams illustrate these
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potential mechanisms of action.

5.2.1. Anti-inflammatory Pathway: COX-2 Inhibition

Sulfonamides are known to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is

involved in the inflammatory response.[7]

COX-2 Mediated Inflammatory Pathway
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Potential anti-inflammatory mechanism of action.

5.2.2. Antimicrobial Pathway: Dihydrofolate Reductase Inhibition
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Sulfonamides can act as competitive inhibitors of dihydropteroate synthase, an enzyme

essential for folic acid synthesis in bacteria. This ultimately inhibits the production of

tetrahydrofolate, a crucial cofactor for DNA synthesis.[8][9][10][11]

Bacterial Folic Acid Synthesis Pathway Inhibition
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Potential antimicrobial mechanism of action.

Conclusion
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The analytical techniques and protocols outlined in this application note provide a robust

framework for the comprehensive characterization of 4-(Morpholinosulfonyl)aniline. The

combination of spectroscopic and chromatographic methods allows for unambiguous structural

elucidation and quantitative analysis. The provided information on potential signaling pathways

serves as a valuable resource for researchers in the field of drug discovery and development,

guiding further investigation into the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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